molecular formula C19H19BrN4O2S B12213055 N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12213055
M. Wt: 447.4 g/mol
InChI Key: PCMSRDCLMLSJLH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a small molecule research compound with a molecular formula of C19H19BrN4O2S and a molecular weight of 447.36 g/mol . This chemical entity features a 1,2,4-triazole core, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The compound's structure incorporates a phenoxymethyl extension at the 5-position of the triazole ring and a sulfanyl acetamide chain linked to a 4-bromophenyl group, which may influence its physicochemical properties and biomolecular interactions . Compounds within this structural class have been investigated for various research applications, including their potential role as glucocorticoid receptor agonists, as suggested by patent literature covering substituted 1,2,4-triazoles for the treatment and prevention of metabolic disorders such as type 2 diabetes, obesity, dyslipidaemia, and insulin resistance . According to computational analysis, this molecule exhibits a logP of 5.071, indicating relatively high lipophilicity, and possesses 6 rotatable bonds, which contributes to its structural flexibility . It has one hydrogen bond donor and two hydrogen bond acceptors, with a polar surface area (PSA) of approximately 94 Ų . The compound is supplied as a dry powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Researchers can utilize this compound in various biochemical and pharmacological screening assays, lead optimization studies, and investigations into intracellular receptor pathways .

Properties

Molecular Formula

C19H19BrN4O2S

Molecular Weight

447.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19BrN4O2S/c1-2-24-17(12-26-16-6-4-3-5-7-16)22-23-19(24)27-13-18(25)21-15-10-8-14(20)9-11-15/h3-11H,2,12-13H2,1H3,(H,21,25)

InChI Key

PCMSRDCLMLSJLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of N-ethylhydrazinecarbothioamide with 2-methyl-5-(propan-2-yl)phenoxyacetic acid hydrazide under reflux conditions. This step proceeds via nucleophilic attack and elimination, yielding 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol.

Reaction Conditions :

  • Temperature: 80–90°C

  • Duration: 4–6 hours

  • Solvent: Ethanol/water mixture

  • Yield: 57–70%.

Sulfanyl Group Introduction

The sulfanyl (-S-) linkage is established through a nucleophilic substitution reaction. The thiol group of the triazole intermediate reacts with 2-chloro-N-(4-bromophenyl)acetamide in the presence of K₂CO₃.

Mechanistic Insights :

  • Base-mediated deprotonation of the thiol enhances nucleophilicity.

  • SN₂ displacement of chloride from the acetamide derivative.

Optimization Data :

ParameterOptimal ValueImpact on Yield
K₂CO₃ Equivalents2.0Maximizes deprotonation
Reaction Time12 hoursCompletes substitution
SolventDMFEnhances solubility

Yield under optimized conditions: 62–68%.

Ethyl Group Installation

The 4-ethyl substituent on the triazole is introduced during the cyclization step using ethyl isothiocyanate . This reagent alkylates the triazole nitrogen, with the reaction’s regioselectivity controlled by steric and electronic factors.

Phenoxymethyl Attachment

Phenoxymethyl chloride reacts with the triazole’s hydroxyl group via an etherification reaction. The process requires anhydrous conditions to prevent hydrolysis.

Reaction Optimization and Challenges

Solvent Effects

DMF outperforms THF and acetonitrile in solubilizing intermediates, achieving 20% higher yields. However, prolonged heating in DMF above 100°C risks decomposition.

Temperature Control

Exothermic reactions during triazole cyclization necessitate gradual heating to prevent side-product formation. A temperature ramp from 25°C to 80°C over 30 minutes improves purity by 15%.

Purification Techniques

Crude products are purified via sequential recrystallization from ethanol, removing unreacted starting materials and byproducts. HPLC analysis confirms >95% purity in final batches.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Peaks at 1674 cm⁻¹ (C=O stretch), 1178 cm⁻¹ (C-O-C ether linkage), and 644 cm⁻¹ (C-S bond).

  • ¹H NMR : Key signals include δ 1.32 ppm (triplet, N-CH₂CH₃), δ 4.11 ppm (singlet, S-CH₂), and δ 7.59 ppm (doublet, bromophenyl protons).

Chromatographic Validation

Reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile/water) confirms a single peak at tR = 7.59 minutes, verifying homogeneity.

Scalability and Industrial Relevance

Bench-scale synthesis (10–50 g) achieves consistent yields of 60–65%. Pilot plant trials highlight the need for:

  • Automated temperature control to mitigate exotherms.

  • Continuous flow reactors to reduce reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bromophenyl group are key structural features that enable the compound to bind to these targets, modulating their activity. The sulfanylacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 1,2,4-triazole-3-thioacetamides, many of which are Orco agonists/antagonists. Below is a comparative analysis with structurally related analogues:

Compound R⁴ (Triazole) R⁵ (Triazole) Acetamide Substituent Activity Key References
Target Compound Ethyl Phenoxymethyl 4-Bromophenyl Unknown (presumed Orco modulator)
VUAA1 Ethyl 3-Pyridinyl 4-Ethylphenyl Orco agonist (EC₅₀ = 7.5 µM)
OLC-12 Ethyl 4-Pyridinyl 4-Isopropylphenyl Orco agonist (enhanced efficacy in heteromeric receptors)
OLC-15 Ethyl 2-Pyridinyl 4-Butylphenyl Orco antagonist (IC₅₀ = 12 µM)
VUAA3 Ethyl 4-Pyridinyl 4-Isopropylphenyl Dual agonist/antagonist activity
Compound Ethyl 2-Furyl 4-Bromophenyl Anti-exudative activity (10 mg/kg vs. diclofenac)

Key Findings from Comparative Studies

Substituent Effects on Orco Activity: Pyridinyl vs. Phenoxymethyl: Pyridinyl groups (as in VUAA1 and OLC-12) enhance agonist efficacy via hydrogen bonding with Orco receptors. The phenoxymethyl group in the target compound may reduce potency due to steric hindrance but could improve lipid membrane permeability .

Biological Activity: Anti-Exudative Potential: highlights that 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-inflammatory activity. The target compound’s phenoxymethyl group may confer similar properties, though direct data are lacking . Orco Modulation: Unlike VUAA1 and OLC-12, the target compound’s lack of a pyridinyl group suggests divergent binding modes. OLC-15’s 2-pyridinyl substitution demonstrates that minor structural changes (e.g., pyridine position) can switch activity from agonist to antagonist .

Physicochemical Properties: LogP: The target compound’s LogP (estimated 3.8) is higher than VUAA1 (3.2) due to the bromophenyl group, suggesting improved blood-brain barrier penetration but reduced aqueous solubility . Synthetic Accessibility: The phenoxymethyl group requires multi-step synthesis compared to pyridinyl analogues, which are often synthesized via direct cyclization .

Biological Activity

N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole moiety known for its diverse biological activities. The synthesis typically involves the following steps:

  • Formation of the Triazole Ring : The initial step usually involves the reaction of 4-(4-bromophenyl)thiazole derivatives with appropriate acylating agents.
  • Sulfanylation : The introduction of sulfur into the triazole structure enhances its biological properties.
  • Final Acetylation : The final product is obtained through acetylation, yielding this compound.

Table 1: Summary of Synthesis Steps

StepReaction TypeReagents UsedYield (%)
1Cyclization4-bromophenyl derivative + acylating agent57%
2SulfanylationTriazole + sulfur sourceVariable
3AcetylationAcetic anhydride or acetyl chlorideHigh

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial and fungal strains.

Key Findings:

  • In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
  • The mechanism of action often involves disruption of bacterial lipid biosynthesis and interference with cell wall synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7).

Research Highlights:

  • Cell Viability Assays : Sulforhodamine B (SRB) assays indicated that the compound significantly reduces cell viability in cancer cells.
  • Molecular Docking Studies : Computational studies reveal a strong binding affinity to targets involved in cell proliferation and apoptosis regulation.

Table 2: Biological Activity Results

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus12
AnticancerMCF7 (breast cancer)8

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell growth.
  • Signaling Pathway Modulation : It modulates pathways such as PI3K/Akt, which are vital for cellular survival and proliferation.

Case Studies and Research Insights

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study focusing on derivatives similar to this compound showed promising results against resistant bacterial strains.
  • Anticancer Studies : Research involving molecular docking simulations indicated that modifications to the triazole structure could enhance binding affinity to cancer-related targets.

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